N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide
Description
Adamantane Moiety: Geometric and Electronic Properties
The adamantane subunit (C~10~H~16~) adopts a tetrahedral (T~d~) symmetry with carbon–carbon bond lengths of 1.54 Å, mirroring the lattice structure of diamond. This rigid, stress-free framework contributes exceptional thermal stability, as evidenced by its high melting point (270 °C) and resistance to deformation under pressure. Spectroscopically, adamantane exhibits a simple ^1^H NMR profile with two distinct proton environments (δ~H~ = 1.873 and 1.756 ppm) and a characteristic infrared absorption band at 2910 cm^−1~ for C–H stretching.
Encapsulation studies reveal that adamantane’s electronic properties can be modulated by hosting small ions (e.g., Li^+^, Mg^2+^) within its cage, altering its HOMO–LUMO gap (HLG) by up to 30%. Such modifications enhance its suitability as a building block for conductive materials or catalysts.
1,3,4-Thiadiazole Ring System: Heterocyclic Characteristics
The 1,3,4-thiadiazole ring (C~2~H~2~N~2~S) is a planar, aromatic heterocycle with a dipole moment of 3.25 D, rendering it electron-deficient at the 2- and 5-positions. This polarity facilitates nucleophilic substitutions, while its tautomeric equilibrium between thiol (C–SH) and thione (C=S) forms influences reactivity (Table 1).
Table 1: Key Properties of 1,3,4-Thiadiazole
| Property | Value |
|---|---|
| Melting Point | 42.5 °C |
| Boiling Point | 204 °C |
| pKa | -0.33 ± 0.10 |
| Predominant Tautomer | Thione (C=S) in solution |
The ring’s electron deficiency enables conjugation with adamantane’s σ-framework, potentially delocalizing charge across the hybrid structure.
N-Methylbenzamide Substituent: Conformational Flexibility
The N-methylbenzamide group introduces rotational freedom via the C–N bond between the thiadiazole and benzamide moieties. The benzamide’s carbonyl (C=O) group participates in hydrogen bonding, while the N-methylation enhances lipophilicity (logP increase ≈ 1.2). Computational models suggest that the benzamide ring adopts a near-perpendicular orientation relative to the thiadiazole plane, minimizing steric clashes with the adamantane unit.
Historical Development of Thiadiazole-Adamantane Hybrids
The fusion of adamantane and thiadiazole chemistries emerged from two parallel advancements:
- Adamantane Functionalization : Following adamantane’s isolation from petroleum in 1933, methods to derivatize its bridgehead positions (e.g., carboxylation, bromination) enabled covalent linkage to heterocycles.
- Thiadiazole Pharmacophores : The 1960s–1980s saw 1,3,4-thiadiazoles gain prominence as antibiotics (e.g., cefazedone) and herbicides, driven by their metabolic stability and synthetic versatility.
Early hybrids, such as adamantane-1-carboxylate-thiadiazole conjugates, demonstrated synergistic effects in lipid solubility and thermal resistance. Contemporary designs, including N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide, leverage these properties for applications in polymer stabilizers and kinase inhibitors.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-23(17(24)16-5-3-2-4-6-16)19-22-21-18(25-19)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWDWWSCGQPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring or the adamantane moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins . The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide with analogous compounds:
*Estimated based on structural analogs; †Predicted from chlorobenzamide derivatives; ‡Calculated from crystallographic data .
Key Observations:
- Lipophilicity : The target compound’s logP (~4.0) is lower than chlorobenzamide derivatives (~4.5) due to the absence of electron-withdrawing Cl groups. The sulfamoyl derivative has the highest logP (4.71), attributed to its bulky sulfamoyl group.
- Hydrogen Bonding : The sulfamoyl derivative exhibits 11 hydrogen bond acceptors, enhancing solubility in polar solvents compared to the target compound (4 acceptors).
Noncovalent Interactions and Crystallography
- Target Compound: The adamantane group dominates hydrophobic interactions, while the N-methylbenzamide may participate in π-π stacking. Lack of N–H donors reduces hydrogen bonding compared to the methylamine analog .
- Methylamine Analog : Exhibits N–H⋯N hydrogen bonds forming supramolecular chains, contributing to crystalline stability.
- QTAIM Analysis : Studies on N-substituted adamantane-thiadiazoles reveal strong C–H⋯π and van der Waals interactions, critical for molecular packing and stability.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines an adamantane moiety with a thiadiazole ring and a benzamide group, offering a promising scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The rigid structure of the adamantane component enhances the lipophilicity and stability of the compound, which is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : Adamantane-1-carbohydrazide serves as the precursor.
- Formation of Thiosemicarbazide : The precursor is treated with an isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
- Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole derivatives.
- Benzamide Coupling : The final product is obtained by reacting the thiadiazole with benzoyl chloride.
Biological Activity
This compound exhibits several biological activities, particularly in antimicrobial and antiviral domains.
Antimicrobial Activity
Research has demonstrated that compounds related to this structure show significant antibacterial properties. A study found that derivatives of 5-(adamantan-1-yl)-1,3,4-thiadiazole exhibited potent activity against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa .
| Compound | Activity | Resistant Strains | Reference |
|---|---|---|---|
| Compound 8 | Strong antibacterial | MRSA, E. coli | |
| This compound | Potentially active | - |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The adamantane moiety allows for effective binding to protein sites, while the thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions to stabilize its binding.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria. For instance:
- Study on Antibacterial Properties : A recent study evaluated the antibacterial activity of various thiadiazole derivatives against standard and resistant bacterial strains. The results indicated that compounds derived from this scaffold outperformed traditional antibiotics like ampicillin .
- Neuroprotective Effects : Another investigation focused on derivatives acting as antagonists at nicotinic receptors linked to cognitive functions. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: What are the established synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide?
Answer:
The synthesis typically involves cyclization and substitution reactions starting from adamantane-1-carbohydrazide. Key steps include:
- Step 1: Formation of the thiadiazole ring via dehydrative cyclization using sulfuric acid as a catalyst under controlled temperature (room temperature, 24 hours) .
- Step 2: Methylation of the thiadiazole amine using methyl iodide in an inert atmosphere to introduce the N-methyl group .
- Step 3: Coupling with benzamide derivatives via peptide-coupling reagents (e.g., EDC/DCC) in solvents like DMF or DMSO .
Methodological Note: Optimize yields (≥80%) by monitoring reaction progress with TLC and purifying via column chromatography .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation relies on:
- X-ray crystallography: Reveals planar thiadiazole rings (r.m.s. deviation = 0.009 Å) and coplanar methylamine substituents (C13—N3—C2—S1 torsion angle: 175.9°) .
- Spectroscopy:
- NMR: Confirms adamantane proton environments (δ ~1.6–2.1 ppm) and benzamide aromatic signals (δ ~7.2–8.0 ppm) .
- Mass spectrometry: Validates molecular weight (e.g., m/z 357.45 for C₂₀H₂₃N₃OS) .
Methodological Note: Use single-crystal diffraction for resolving steric effects from the adamantane moiety .
Advanced: How do substituents on the benzamide moiety influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance antibacterial activity by increasing electrophilicity and target binding .
- Lipophilic groups (e.g., butoxy): Improve membrane permeability, critical for antiparasitic activity .
- Fluorine substitution: Modulates metabolic stability and enzyme inhibition (e.g., kinase targets) .
Methodological Note: Design analogues using Hammett σ constants to predict electronic effects on reactivity .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction homogeneity .
- Catalyst loading: Sulfuric acid (0.1–0.5 eq.) accelerates cyclization without side-product formation .
- Temperature control: Maintain 25–30°C during methylation to prevent N-demethylation .
Methodological Note: Employ DoE (Design of Experiments) to identify critical parameters (e.g., pH, stoichiometry) .
Advanced: How can contradictions in reported biological activities be resolved?
Answer:
Discrepancies (e.g., variable antibacterial efficacy) arise from:
- Assay conditions: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and incubation times .
- Compound purity: Impurities ≥5% may skew activity; validate via HPLC before testing .
- Target specificity: Use molecular docking to confirm binding to conserved enzyme active sites (e.g., dihydrofolate reductase) .
Methodological Note: Standardize assays using CLSI guidelines and include positive controls (e.g., streptomycin) .
Advanced: What computational methods predict binding interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with viral proteases or bacterial enzymes; prioritize poses with hydrogen bonds to thiadiazole-S or adamantane-CH groups .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; calculate RMSD (<2 Å indicates stable complexes) .
- QSAR models: Use descriptors like logP and polar surface area to predict bioavailability .
Methodological Note: Validate predictions with in vitro enzyme inhibition assays (IC₅₀ ≤10 µM for lead compounds) .
Basic: What are the key physicochemical properties influencing research applications?
Answer:
- Lipophilicity (logP ~3.5): Favors blood-brain barrier penetration for CNS-targeted studies .
- Thermal stability: Decomposition >200°C enables high-temperature reactions .
- Aqueous solubility (<0.1 mg/mL): Requires formulation with co-solvents (e.g., DMSO) for in vitro assays .
Methodological Note: Determine solubility via shake-flask method with UV-Vis quantification .
Advanced: How does crystallographic data inform drug design?
Answer:
- Hydrogen bonding: The thiadiazole N-H group forms interactions with Asp189 in trypsin-like proteases, guiding inhibitor design .
- Steric effects: Adamantane’s rigidity prevents off-target binding; use isosteric replacements (e.g., bicyclo[2.2.2]octane) to reduce toxicity .
Methodological Note: Overlay crystal structures (PyMOL) to identify conserved binding motifs across homologues .
Basic: What are the documented biological activities of similar 1,3,4-thiadiazole derivatives?
Answer:
- Antimicrobial: Inhibition of S. aureus (MIC = 8 µg/mL) via disruption of cell wall synthesis .
- Anticancer: Apoptosis induction in HeLa cells (IC₅₀ = 12 µM) through caspase-3 activation .
- Antiviral: Blockade of influenza A M2 proton channels (IC₅₀ = 5 µM) .
Methodological Note: Screen activity panels (e.g., NCI-60) to identify therapeutic niches .
Advanced: How are reaction intermediates characterized to ensure synthetic fidelity?
Answer:
- LC-MS: Track intermediates (e.g., thiosemicarbazide, m/z 265.3) in real-time .
- IR spectroscopy: Confirm carbonyl stretches (1680–1700 cm⁻¹) in benzamide intermediates .
- XRD: Resolve regioisomeric byproducts (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) .
Methodological Note: Use in situ FTIR to monitor reaction kinetics and optimize stepwise yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
